molecular formula C8H17ClN2 B11915826 1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride

1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride

Katalognummer: B11915826
Molekulargewicht: 176.69 g/mol
InChI-Schlüssel: NHBGSPBSDAQVQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1,7-diazaspiro[44]nonane hydrochloride is a chemical compound with the molecular formula C8H17ClN2 It is a spiro compound, which means it contains a unique structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride typically involves the reaction of 1,7-diazaspiro[4.4]nonane with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a solvent such as methanol or ethanol, and the product is purified through crystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride: Similar structure but with two hydrochloride groups.

    1,7-Diazaspiro[4.4]nonane: The parent compound without the methyl group.

    3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride: Contains an oxygen atom in the ring structure.

Uniqueness

1-Methyl-1,7-diazaspiro[4.4]nonane hydrochloride is unique due to its specific spiro structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H17ClN2

Molekulargewicht

176.69 g/mol

IUPAC-Name

1-methyl-1,7-diazaspiro[4.4]nonane;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-10-6-2-3-8(10)4-5-9-7-8;/h9H,2-7H2,1H3;1H

InChI-Schlüssel

NHBGSPBSDAQVQS-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC12CCNC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.